Meprylcaine hydrochloride can be sourced from the esterification of 2-methyl-2-(propylamino)-1-propanol with benzoic acid, followed by conversion into its hydrochloride salt. The compound is recognized under the Chemical Abstracts Service registry number 956-03-6 and has applications across chemistry, biology, and medicine .
The synthesis of Meprylcaine hydrochloride involves several key steps:
Meprylcaine hydrochloride has a molecular formula of C₁₅H₂₃ClN₂O and a molecular weight of approximately 276.81 g/mol. The structure consists of a benzoate moiety linked to a propylamino group, which contributes to its anesthetic properties.
Meprylcaine hydrochloride can participate in various chemical reactions:
The mechanism of action for Meprylcaine hydrochloride primarily involves blocking sodium channels in nerve cells. This action prevents the propagation of nerve impulses, leading to localized anesthesia.
Meprylcaine hydrochloride exhibits several notable physical and chemical properties:
Meprylcaine hydrochloride has diverse applications across various fields:
The quest for effective local anesthesia transformed dental practice from a traumatic experience to a routine procedure. Early agents like cocaine (1884) provided proof-of-concept for neural blockade but carried significant risks of addiction, cardiotoxicity, and tissue irritation. The development of procaine (1905) introduced the ester anesthetic class, offering improved safety relative to cocaine. However, ester anesthetics exhibited critical limitations: rapid hydrolysis by plasma cholinesterase yielded para-aminobenzoic acid (PABA), a potent allergen implicated in hypersensitivity reactions. Additionally, their short duration of action necessitated frequent redosing during prolonged procedures [1] [4] [8].
The 1940s marked a paradigm shift with the synthesis of lidocaine, the first amide-type anesthetic. Unlike esters, amides demonstrated superior metabolic stability, reduced allergenic potential, and longer half-lives. Lidocaine’s introduction catalyzed research into structurally optimized amides, culminating in agents like mepivacaine (1960), prilocaine (1965), and articaine (1976). These compounds shared core pharmacological mechanisms but exhibited variations in onset time, duration, and tissue diffusion properties. Mepivacaine emerged during this "amide renaissance," designed specifically to balance rapid onset with moderate duration while minimizing cardiovascular effects [1] [5] [6].
Table 1: Evolution of Key Local Anesthetics in Dentistry
Era | Agent (Introduction Year) | Chemical Class | Clinical Advancements | Limitations |
---|---|---|---|---|
1880s | Cocaine (1884) | Ester | First documented neural blockade | Addiction potential, cardiotoxicity |
1900s | Procaine (1905) | Ester | Reduced toxicity vs. cocaine | Short duration, PABA allergies |
1940s | Lidocaine (1948) | Amide | Non-allergenic, reliable duration | Vasodilation requiring epinephrine |
1960s | Mepivacaine (1960) | Amide | Reduced vasodilation, versatile formulations | Moderate duration vs. bupivacaine |
1970s+ | Articaine (1976) | Amide-ester hybrid | Enhanced tissue penetration | Debate over neurotoxicity risk |
Mepivacaine was synthesized in 1956 by Bo af Ekenstam at the Swedish pharmaceutical company Bofors Nobelkrut. Its core structure—a pipecoloxylidide—featured a methylated piperidine ring, distinguishing it from lidocaine’s diethylamine terminus. This modification aimed to reduce hepatic metabolic burden while preserving sodium channel affinity. Preclinical studies confirmed its anesthetic potency was comparable to lidocaine but with a notably slower plasma clearance (elimination half-life: 1.9–3.2 hours in adults vs. 1.5–2 hours for lidocaine). Crucially, animal models demonstrated lower cardiovascular toxicity relative to bupivacaine, supporting its safety profile for clinical use [5] [6] [9].
Early human trials validated mepivacaine’s efficacy across infiltration, nerve block, and epidural techniques. A landmark study in rhesus monkeys established its median convulsive dose (CD₅₀) at 18.8 mg/kg, corresponding to plasma concentrations of ~24.4 µg/mL—a higher threshold than lidocaine’s CD₅₀ of 15.4 mg/kg. This suggested a wider therapeutic index. By 1960, mepivacaine received FDA approval under the brand name Carbocaine, initially formulated as a 3% solution without vasoconstrictors. Its unique capacity to provide adequate anesthesia without epinephrine made it immediately valuable for patients with cardiovascular comorbidities or thyrotoxicosis [5] [6] [9].
Table 2: Key Pharmacokinetic Parameters of Mepivacaine vs. Contemporary Agents
Parameter | Mepivacaine | Lidocaine | Prilocaine | Articaine |
---|---|---|---|---|
pKa | 7.6 | 7.8 | 7.9 | 7.8 |
Lipid Solubility (Partition Coefficient) | 0.8 | 2.9 | 0.9 | 17.0 |
Protein Binding (%) | 75–80% | 60–70% | 55% | 70–80% |
Half-Life (Hours) | 1.9–3.2 | 1.5–2.0 | 1.5–2.0 | 0.5–1.0 |
Metabolic Site | Liver (CYP1A2) | Liver (CYP3A4) | Liver/Lungs | Plasma (90%) |
Amide local anesthetics are unified by an aromatic lipophilic group linked via an amide bond to a hydrophilic tertiary amine. This configuration enables dual solubility: the uncharged base diffuses through lipid-rich neural membranes, while the protonated cation blocks intracellular sodium channels. Mepivacaine belongs to the pipecolyl xylidide subgroup, characterized by a 2,6-dimethylaniline aromatic ring and a methylpiperidine hydrophilic terminus. Unlike lidocaine’s dimethylamine group, mepivacaine’s N-methylpiperidine imposes stereochemical constraints that alter its receptor binding kinetics [1] [4] [9].
Structurally, amides are categorized into three subclasses based on their amine moiety:
Mepivacaine’s molecular weight of 246.35 g/mol and partition coefficient of 0.8 position it as moderately lipophilic—less than bupivacaine (3.5) but greater than prilocaine (0.9). This balances tissue penetration with reduced risk of myotoxicity or neurotoxicity. Its hydrochloride salt form ensures water solubility (>50 mg/mL), facilitating formulation at concentrations of 1–3%. Crucially, the absence of ester bonds eliminates PABA production, circumventing antigenic responses associated with procaine or tetracaine [1] [4] [9].
Table 3: Structural Attributes of Major Amide Local Anesthetics
Compound | Aromatic Group | Intermediate Chain | Hydrophilic Amine | Unique Features |
---|---|---|---|---|
Mepivacaine | 2,6-Dimethylphenyl | Amide bond | N-Methylpiperidine | Chiral center, moderate vasoconstriction |
Lidocaine | 2,6-Dimethylphenyl | Amide bond | Diethylamino | High vasodilation |
Articaine | 2-Methylthiophene | Amide bond + ester linkage | Piperidino | Plasma esterase metabolism |
Bupivacaine | 2,6-Dimethylphenyl | Amide bond | N-Butylpiperidine | Prolonged cardiotoxicity risk |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4